3-(2,4-二氟苯基)-2-巯基-3H-喹唑啉-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

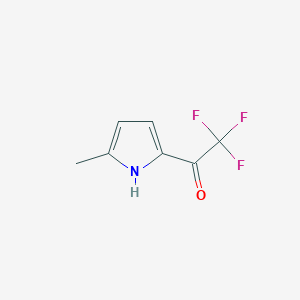

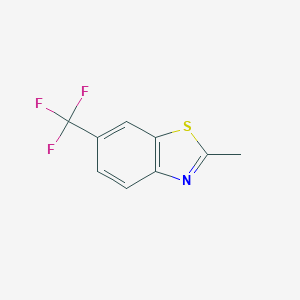

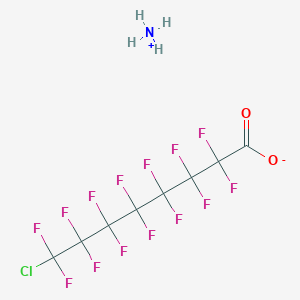

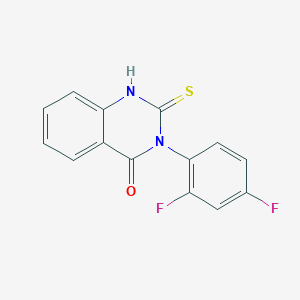

The compound “3-(2,4-Difluoro-phenyl)-2-mercapto-3H-quinazolin-4-one” belongs to the class of organic compounds known as quinazolines which are compounds containing a quinazoline moiety, which is a bicyclic heterocycle made up of two fused benzene and pyrimidine rings .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinazoline ring system attached to a 2,4-difluorophenyl group. The quinazoline ring system consists of two fused six-membered rings, one of which is aromatic (benzene) and the other is a nitrogen-containing heterocycle (pyrimidine) .Chemical Reactions Analysis

As a quinazoline derivative, this compound could potentially undergo a variety of chemical reactions. For example, the mercapto group (-SH) could react with electrophiles, and the carbonyl group could undergo reactions typical of ketones .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as the presence of fluorine atoms and a mercapto group could influence properties like polarity, reactivity, and stability .科学研究应用

Antifungal Applications

The structural similarity of this compound to difluorophenyl derivatives, which are known for their antifungal properties, suggests potential applications in developing new antifungal agents. For instance, compounds like voriconazole, which contain the difluorophenyl group, are used to treat fungal infections . The mercapto-quinazolinone moiety could be explored for its efficacy against resistant strains of fungi, potentially leading to the development of novel antifungal medications.

Anti-Inflammatory Properties

Difluorophenyl compounds have been investigated for their anti-inflammatory activities . The presence of the sulfanyl group in the quinazolinone structure could enhance its biological activity, making it a candidate for the development of new anti-inflammatory drugs. This could be particularly useful in the treatment of chronic inflammatory diseases.

Radiolabeling and Imaging

Fluorinated compounds are often used in radiolabeling and imaging due to their ability to incorporate radioactive fluorine isotopes . The compound could be utilized in the synthesis of radiolabeled molecules that serve as imaging agents for diagnostic purposes, such as in positron emission tomography (PET) scans.

Cancer Research

The difluorophenyl group is a common feature in molecules designed for cancer therapy . The compound could be investigated for its potential role in targeted cancer treatments, either as a therapeutic agent itself or as a building block for more complex anticancer drugs.

未来方向

The study of quinazoline derivatives is an active area of research in medicinal chemistry due to their wide range of biological activities. Future research on this compound could involve exploring its potential biological activities and optimizing its properties for potential therapeutic applications .

作用机制

Target of Action

The primary targets of 3-(2,4-Difluoro-phenyl)-2-mercapto-3H-quinazolin-4-one are the Androgen receptor messenger RNA (AR mRNA) and the Mineralocorticoid receptor (MR) . The AR mRNA is a clinical trial target associated with diseases such as prostate hyperplasia . The MR is a successful target associated with diseases such as adrenocortical insufficiency, chronic kidney disease, and hypertension .

Result of Action

Given the compound’s targets, it can be inferred that the compound may influence cellular proliferation and differentiation, as well as ion and water transport .

属性

IUPAC Name |

3-(2,4-difluorophenyl)-2-sulfanylidene-1H-quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F2N2OS/c15-8-5-6-12(10(16)7-8)18-13(19)9-3-1-2-4-11(9)17-14(18)20/h1-7H,(H,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBIFMXMAMULTFS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=C(C=C(C=C3)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F2N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50352541 |

Source

|

| Record name | 3-(2,4-Difluorophenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,4-Difluoro-phenyl)-2-mercapto-3H-quinazolin-4-one | |

CAS RN |

19062-31-8 |

Source

|

| Record name | 3-(2,4-Difluorophenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。